3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a complex heterocyclic compound that belongs to the class of triazolo-thiadiazole derivatives. This compound exhibits significant pharmacological potential due to its unique structural features. The molecular formula for this compound is , and it has a molecular weight of approximately 396.91 g/mol.
The compound can be sourced from various chemical databases and suppliers, including PubChem and BenchChem, which provide detailed information regarding its properties, synthesis methods, and biological activities.
This compound can be classified under the following categories:
The synthesis of 3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves multi-step reactions that include cyclization and substitution processes.
The molecular structure of 3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide features:
The compound's structural data can be represented in terms of its InChI and SMILES notations:
InChI=1S/C19H19ClN6S/c1-13(2)22-19(23)20-18(21)16(14-7-5-6-8-15(14)24)12-17(25)26-11(12)10(3)9(4)27/h5-8H,9H2,1-2H3
ClC(C)c1ccc(NC(C)c2n[nH]c3c2c(c(n3)S(=O)(=O)N)n(c2)c(c(c(c1C)C)C))C
The compound may undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves interaction with specific biological targets. It is believed to exert its effects through:
Studies suggest that similar compounds exhibit significant biological activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
The physical properties of this compound include:
Key chemical properties include:
The primary applications of 3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide include:
This compound represents a promising area of research in medicinal chemistry due to its unique structure and potential therapeutic applications. Further studies are necessary to fully elucidate its mechanisms and optimize its efficacy in clinical settings.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1